5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindole derivatives. This compound is characterized by the presence of an amino group and a 2-methylpropyl substituent on the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction of an appropriate precursor, such as a phthalic anhydride derivative, with an amine.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Introduction of 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can yield various substituted isoindole derivatives.
Scientific Research Applications
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methyl-2H-tetrazole: This compound has a similar amino group but differs in the core structure.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a similar isoindole core but different substituents.
Uniqueness
5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-amino-2-(2-methylpropyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJKQKWZDKOARK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359152 |
Source
|
Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305360-15-0 |
Source
|
Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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